4-Tert-butyl 1-methyl 2-bromosuccinate
CAS No.: 914224-29-6
Cat. No.: VC6826213
Molecular Formula: C9H15BrO4
Molecular Weight: 267.119
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 914224-29-6 |
---|---|
Molecular Formula | C9H15BrO4 |
Molecular Weight | 267.119 |
IUPAC Name | 4-O-tert-butyl 1-O-methyl 2-bromobutanedioate |
Standard InChI | InChI=1S/C9H15BrO4/c1-9(2,3)14-7(11)5-6(10)8(12)13-4/h6H,5H2,1-4H3 |
Standard InChI Key | RMYNMVDLUFHECX-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CC(C(=O)OC)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
4-Tert-butyl 1-methyl 2-bromosuccinate is systematically named 4-O-tert-butyl 1-O-methyl (2S)-2-bromobutanedioate according to IUPAC guidelines . Its molecular formula () reflects the incorporation of a bromine atom and two ester groups (tert-butyl and methyl) on the succinic acid backbone. Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Weight | 267.12 g/mol | PubChem |
SMILES Notation | CC(C)(C)OC(=O)CC@@HBr | PubChem |
InChI Key | RMYNMVDLUFHECX-LURJTMIESA-N | PubChem |
Synonyms | 887143-08-0, SCHEMBL15952123 | PubChem |
The compound’s stereochemistry is defined by the (2S) configuration, which influences its reactivity and interaction with chiral catalysts or biological targets .
Structural Analysis
The 2D structure features a succinate core substituted with bromine at the second carbon, a tert-butyl ester at the fourth position, and a methyl ester at the first position. The tert-butyl group enhances steric bulk, potentially stabilizing the compound against hydrolysis, while the bromine atom introduces electrophilic reactivity .
3D Conformation and Reactivity
The 3D conformation, determined via computational modeling, reveals a staggered arrangement of the tert-butyl and methyl esters, minimizing steric clashes. The bromine atom occupies an axial position, rendering it susceptible to nucleophilic substitution reactions .
Synthetic Pathways and Optimization
Esterification and Protection
The tert-butyl and methyl ester groups likely originate from stepwise esterification of succinic acid. A plausible route involves:
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Selective tert-butyl esterification of succinic acid’s carboxyl group using tert-butanol under acidic conditions.
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Methyl esterification of the remaining carboxyl group via methanol in the presence of a coupling agent.
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Bromination at the α-carbon using bromine or (NBS) under radical or ionic conditions .
Applications in Pharmaceutical Chemistry
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